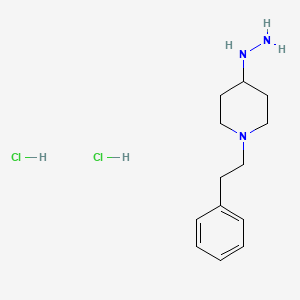

(1-Phenethyl-piperidin-4-yl)-hydrazine dihydrochloride

Beschreibung

(1-Phenethyl-piperidin-4-yl)-hydrazine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Eigenschaften

IUPAC Name |

[1-(2-phenylethyl)piperidin-4-yl]hydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3.2ClH/c14-15-13-7-10-16(11-8-13)9-6-12-4-2-1-3-5-12;;/h1-5,13,15H,6-11,14H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFVFYLJSLDQHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NN)CCC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Phenethyl-piperidin-4-yl)-hydrazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve hydrogenation, cyclization, and cycloaddition reactions. These methods are designed to be efficient and cost-effective, making them suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

(1-Phenethyl-piperidin-4-yl)-hydrazine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of (1-Phenethyl-piperidin-4-yl)-hydrazine dihydrochloride can be categorized into several areas:

Chemistry

- Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its structural properties allow it to participate in various chemical reactions, making it valuable for developing new compounds.

Biology

- Biological Activity Studies : Research indicates that (1-Phenethyl-piperidin-4-yl)-hydrazine dihydrochloride may influence various cellular pathways. It has been investigated for its potential effects on neurotransmitter receptors and enzymatic activity, suggesting implications in neuropharmacology.

Medicine

- Therapeutic Potential : The compound is being explored for its potential therapeutic applications in treating neurological disorders. Its interaction with specific molecular targets may modulate physiological effects beneficial for conditions such as depression or anxiety .

Industry

- Pharmaceutical Production : It is utilized in the production of pharmaceuticals and other chemical products due to its versatile reactivity and ability to form stable derivatives.

Data Tables

| Application Area | Details |

|---|---|

| Chemistry | Used as a building block for synthesizing complex molecules |

| Biology | Studied for effects on cellular pathways and neurotransmitter receptors |

| Medicine | Investigated for potential treatments for neurological disorders |

| Industry | Employed in pharmaceutical production |

Case Studies

Several studies highlight the effectiveness and potential applications of (1-Phenethyl-piperidin-4-yl)-hydrazine dihydrochloride:

- Neuropharmacological Studies : Research has shown that derivatives of this compound exhibit significant activity in modulating neurotransmitter systems, providing insights into its potential as a treatment for mood disorders .

- Synthesis and Biological Evaluation : A series of experiments demonstrated that modifications to the piperidine structure could enhance biological activity, indicating a pathway for developing more effective therapeutic agents based on this scaffold .

- Analgesic Activity : Some derivatives have shown promising analgesic properties in animal models, suggesting potential applications in pain management therapies .

Wirkmechanismus

The mechanism of action of (1-Phenethyl-piperidin-4-yl)-hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperidine: A six-membered heterocyclic compound with one nitrogen atom.

Pyrrolopyrazine: A nitrogen-containing heterocyclic compound with a pyrrole and pyrazine ring.

Piperine: An alkaloid found in plants of the Piperaceae family.

Uniqueness

Unlike other piperidine derivatives, it has a phenethyl group and a hydrazine moiety, which may confer unique biological activities and chemical reactivity .

Biologische Aktivität

(1-Phenethyl-piperidin-4-yl)-hydrazine dihydrochloride is a compound of interest in pharmacological research due to its structural similarities to known psychoactive substances and its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a phenethyl group and a hydrazine moiety, which may influence its interaction with biological targets. Its chemical formula is CHClN, indicating the presence of two hydrochloride groups.

The biological activity of (1-Phenethyl-piperidin-4-yl)-hydrazine dihydrochloride is hypothesized to involve several key mechanisms:

- Receptor Interaction : The compound may interact with various neurotransmitter receptors, including opioid and dopamine receptors, similar to other piperidine derivatives.

- Enzyme Inhibition : It may inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of these neurotransmitters in synaptic clefts.

- Signal Transduction Modulation : The hydrazine group can influence signal transduction pathways, potentially affecting cellular responses to external stimuli.

Biological Activity Profiles

Research has indicated that compounds structurally related to (1-Phenethyl-piperidin-4-yl)-hydrazine dihydrochloride exhibit diverse biological activities. Key findings include:

| Activity | Description |

|---|---|

| Analgesic | Compounds in the piperidine class often demonstrate significant analgesic properties, with some derivatives showing potency comparable to morphine. |

| Antidepressant | Similar structures have been explored for their potential antidepressant effects through modulation of serotonin and norepinephrine levels. |

| Neuroprotective | Some derivatives exhibit neuroprotective effects, possibly through antioxidant mechanisms. |

Case Studies and Research Findings

- Analgesic Potency : A study exploring various piperidine derivatives found that certain analogs of (1-Phenethyl-piperidin-4-yl)-hydrazine dihydrochloride exhibited analgesic effects in animal models comparable to fentanyl derivatives, suggesting potential for pain management applications .

- Neuropharmacological Effects : Research indicates that compounds similar to (1-Phenethyl-piperidin-4-yl)-hydrazine dihydrochloride can modulate dopaminergic activity, leading to behavioral changes in rodent models. This modulation may be beneficial for treating disorders like depression and anxiety .

- Toxicological Assessments : Toxicological studies have shown that while some derivatives exhibit therapeutic benefits, they also present risks for dependency and adverse effects at higher dosages, necessitating careful evaluation in clinical settings .

Q & A

Q. What are the recommended synthetic pathways for synthesizing (1-Phenethyl-piperidin-4-yl)-hydrazine dihydrochloride?

The synthesis of piperidine-hydrazine derivatives typically involves multi-step reactions. A plausible pathway includes:

- Step 1 : Alkylation of piperidin-4-yl-hydrazine with phenethyl bromide under basic conditions to introduce the phenethyl group.

- Step 2 : Hydrochloride salt formation via treatment with hydrogen chloride (HCl) in a polar solvent (e.g., ethanol or water) .

- Critical parameters : Reaction temperature (maintained at 0–5°C during HCl addition to prevent decomposition) and stoichiometric control of phenethyl bromide to avoid by-products like di-alkylated derivatives .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the phenethyl group (δ 7.2–7.4 ppm for aromatic protons) and piperidine-hydrazine backbone (δ 2.5–3.5 ppm for N–CH groups) .

- Mass Spectrometry (MS) : Verify the molecular ion peak at m/z corresponding to the molecular weight (e.g., ~308.2 g/mol for the free base) and fragmentation patterns .

- Elemental Analysis : Confirm the stoichiometry of chlorine content (~23% for dihydrochloride form) .

Q. What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods due to potential HCl vapor release during handling .

- First Aid : Immediate rinsing with water for skin/eye exposure. In case of inhalation, move to fresh air and seek medical attention .

- Storage : Store in airtight containers at 2–8°C to minimize hygroscopic degradation .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing by-products?

Q. What strategies are effective for resolving contradictions in stability data under varying pH conditions?

- pH-Dependent Stability Studies :

- Conduct accelerated degradation studies at pH 1–12 (using HCl/NaOH buffers) and analyze via LC-MS to identify degradation products (e.g., hydrazine oxidation to diazenes) .

- Correlate stability with pKa values of the hydrazine group (~8–10), which is prone to protonation-driven decomposition in acidic media .

- Data Reconciliation : Use multivariate analysis to distinguish between experimental artifacts (e.g., light exposure) and intrinsic instability .

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., receptors or enzymes)?

Q. What advanced analytical techniques are suitable for quantifying trace impurities?

- High-Resolution Mass Spectrometry (HRMS) : Detect impurities at ppm levels (e.g., residual phenethyl bromide) .

- Ion Chromatography : Quantify free hydrazine or chloride ions to ensure salt stoichiometry .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and salt form .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.